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Compound of Interest

N-[3-(4-Aminophenyl)propyl]-N,N-
Compound Name:
dimethylamine

Cat. No.: B112621

Technical Guide: N-[3-(4-Aminophenyl)propyl]-
N,N-dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is an aromatic amine derivative with
potential applications in pharmaceutical research and development. Its structure, featuring a
substituted aniline ring, suggests possible interactions with various biological targets. This
technical guide provides a comprehensive overview of its chemical properties, a representative
synthesis protocol, a general method for molecular weight determination, and a hypothetical
signaling pathway based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key physicochemical properties of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine is presented in the table below.
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Property Value

Molecular Formula Ci11HisN2

Molecular Weight 178.27 g/mol

Appearance Solid

SMILES String CN(C)CCCC1=CC=C(N)C=C1

InChl Key NEGCVQDVCZWFGK-UHFFFAOYSA-N

Representative Synthesis Protocol

While a specific synthesis protocol for N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine is
not readily available in the cited literature, a general and plausible method can be extrapolated
from the synthesis of similar N-alkylated aromatic amines. The following protocol describes a
representative two-step process involving an N-alkylation reaction followed by the reduction of
a nitro group.

Step 1: N-Alkylation of 4-Nitroaniline

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-nitroaniline in a suitable polar aprotic solvent such as acetonitrile or
dimethylformamide (DMF).

» Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K2COs) or
cesium carbonate (Cs2CO:s3), to the reaction mixture.

o Addition of Alkylating Agent: While stirring, add 3-(dimethylamino)propyl chloride
hydrochloride to the mixture.

o Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and
allow it to react for 12-24 hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic base. The solvent is then removed under reduced pressure. The
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resulting crude product is purified by column chromatography on silica gel to yield N,N-
dimethyl-N'-(4-nitrophenyl)propane-1,3-diamine.

Step 2: Reduction of the Nitro Group

e Reaction Setup: Dissolve the product from Step 1 in a suitable solvent, such as ethanol or
ethyl acetate.

o Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

o Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a
hydrogenation apparatus) and stir vigorously at room temperature.

o Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely
consumed.

o Final Steps: Filter the reaction mixture through a pad of Celite to remove the catalyst. The
solvent is then evaporated under reduced pressure to yield the final product, N-[3-(4-
Aminophenyl)propyl]-N,N-dimethylamine.
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Step 1: N-Alkylation

Base (e.g., K2CO3)
Solvent (e.g., ACN)

G-(Dimethylamino)propyl_chloride_H Cn

N-Alkylation
(80-100°C, 12-24h)

N,N-dimethyl-N'-(4-nitrophenyl)
propane-1,3-diamine

4-Nitroaniline

Step 2: Reduction

Pd/C, H2 N-[3-(4-Aminophenyl)propyl]
Solvent (e.g., EtOH) -N,N-dimethylamine

Reduction

Click to download full resolution via product page

A representative workflow for the synthesis of N-[3-(4-Aminophenyl)propyl]-N,N-
dimethylamine.

Analytical Workflow for Molecular Weight
Determination

The molecular weight of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine can be accurately
determined using mass spectrometry. The following outlines a general workflow for this
analysis.

o Sample Preparation: A dilute solution of the purified compound is prepared in a suitable
volatile solvent, such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source,
typically Electrospray lonization (ESI) for polar molecules like amines, is used.
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e Method Parameters:

o lonization Mode: Positive ion mode is selected to facilitate the protonation of the amine
groups, forming [M+H]* ions.

o Mass Range: The mass analyzer is set to scan a range that includes the expected
molecular weight (e.g., 50-500 m/z).

o Data Acquisition: The sample solution is introduced into the mass spectrometer, and the
mass spectrum is recorded.

o Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated
molecule ([M+H]*). The molecular weight (M) is then calculated by subtracting the mass of a
proton (approximately 1.007 Da) from the observed m/z value of this peak. High-resolution
mass spectrometry can provide a highly accurate mass measurement, which can be used to
confirm the elemental composition.
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General workflow for molecular weight determination by mass spectrometry.

Hypothetical Signaling Pathway and Biological
Activity

There is no specific information available in the searched literature regarding the biological
activity or signaling pathways of N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine. However,
based on the known activities of other aminophenyl derivatives, a hypothetical mechanism of
action can be proposed. For instance, some aminophenyl compounds have been shown to
exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant in

the context of Alzheimer's disease.
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The diagram below illustrates a hypothetical signaling pathway where the compound acts as an

inhibitor of a target enzyme.

N-[3-(4-Aminophenyl)propyl] Substrate
-N,N-dimethylamine (e.g., Acetylcholine)

N
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N
N

¥
Target Enzyme
(e.g., Acetylcholinesterase)
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Product
(e.g., Choline + Acetate)

Downstream Biological Effect
(e.q., Increased Neurotransmitter Levels)
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Hypothetical signaling pathway illustrating enzyme inhibition.

Disclaimer: This technical guide is intended for informational purposes for research and
development professionals. The experimental protocols and the signaling pathway are
representative examples and have not been experimentally validated for this specific
compound. All laboratory work should be conducted by qualified personnel in accordance with

all applicable safety guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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